molecular formula C9H17N5O B6634441 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol

4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol

Cat. No.: B6634441
M. Wt: 211.26 g/mol
InChI Key: ZWWKWVWTZLESSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a methyl group and a methyltetrazole moiety

Properties

IUPAC Name

4-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-9(15)3-5-14(6-4-9)7-8-10-12-13(2)11-8/h15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWKWVWTZLESSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=NN(N=N2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with a suitable methyltetrazole derivative under basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of automated systems and high-throughput screening can also streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to the formation of a fully saturated piperidine ring .

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol is unique due to the presence of both the hydroxyl group and the methyltetrazole moiety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.